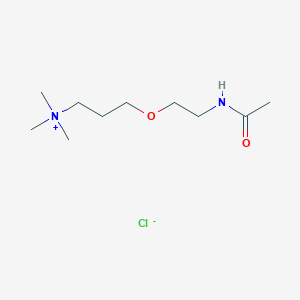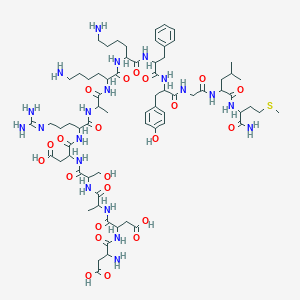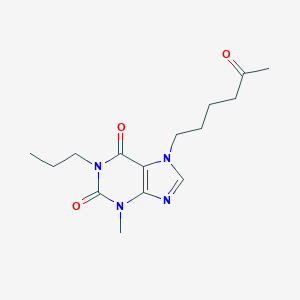
3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride, also known as choline chloride, is an essential nutrient that is important for the proper functioning of the human body. It is a water-soluble salt that is found in various foods, including eggs, milk, and meat. Choline chloride is also used as a dietary supplement and is available in the form of capsules, tablets, and powders.
Mécanisme D'action
Choline chloride acts as a precursor for the synthesis of acetyl3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride, a neurotransmitter that is involved in various physiological processes, including muscle movement, memory, and learning. It also plays a role in the regulation of lipid metabolism by facilitating the transport and metabolism of fats in the liver.
Biochemical and Physiological Effects:
Choline chloride has been shown to have various biochemical and physiological effects on the human body. It has been found to improve cognitive function and memory, reduce inflammation, and regulate lipid metabolism. Choline chloride has also been shown to have a protective effect on the liver and may help to prevent liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
Choline chloride is a widely used compound in scientific research due to its various advantages. It is readily available, inexpensive, and has a wide range of applications. However, there are also some limitations to its use. Choline chloride is highly hygroscopic, which means that it absorbs moisture from the air, making it difficult to handle and store. It is also sensitive to pH changes and can degrade quickly under certain conditions.
Orientations Futures
There are many potential future directions for research on 3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride chloride. One area of interest is its potential therapeutic applications in the treatment of liver disease and certain types of cancer. Another area of research is the development of new and more efficient synthesis methods for this compound chloride. Additionally, further studies are needed to fully understand the mechanisms of action of this compound chloride and its effects on the human body.
Méthodes De Synthèse
Choline chloride can be synthesized by the reaction of ethylene oxide with trimethylamine in the presence of hydrochloric acid. The resulting product is then treated with acetic anhydride to produce 3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride.
Applications De Recherche Scientifique
Choline chloride has been extensively studied for its various applications in scientific research. It has been shown to play a crucial role in the development and maintenance of the nervous system, as well as in the regulation of lipid metabolism and liver function. Choline chloride has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, liver disease, and certain types of cancer.
Propriétés
Numéro CAS |
137044-11-2 |
|---|---|
Formule moléculaire |
C10H23ClN2O2 |
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
3-(2-acetamidoethoxy)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(13)11-6-9-14-8-5-7-12(2,3)4;/h5-9H2,1-4H3;1H |
Clé InChI |
UPMWRRLNQYVBRE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOCCC[N+](C)(C)C.[Cl-] |
SMILES canonique |
CC(=O)NCCOCCC[N+](C)(C)C.[Cl-] |
Synonymes |
QUAMECTANT AM-50 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















